molecular formula C15H18N+ B15017408 3,4-Dimethyl-1-(2-phenylethyl)pyridinium

3,4-Dimethyl-1-(2-phenylethyl)pyridinium

Cat. No.: B15017408
M. Wt: 212.31 g/mol
InChI Key: ATQMMNJOTLBBJC-UHFFFAOYSA-N
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Description

3,4-Dimethyl-1-(2-phenylethyl)pyridinium is a quaternary ammonium compound belonging to the pyridinium salts family. These compounds are known for their diverse applications in various fields, including pharmaceuticals, materials science, and industrial chemistry. The unique structure of this compound, which includes a pyridinium ring substituted with methyl groups and a phenylethyl group, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-1-(2-phenylethyl)pyridinium typically involves the alkylation of pyridine derivatives. One common method is the reaction of 3,4-dimethylpyridine with 2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-1-(2-phenylethyl)pyridinium undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol under reflux conditions.

    Substitution: Hydroxide ions in aqueous solution at elevated temperatures.

Major Products Formed

Scientific Research Applications

3,4-Dimethyl-1-(2-phenylethyl)pyridinium has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-1-(2-phenylethyl)pyridinium involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to increased permeability and potential cell lysis. Additionally, it may interact with specific molecular targets, such as enzymes or receptors, altering their activity and affecting cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-phenylpyridinium: Similar structure but lacks the additional methyl groups on the pyridinium ring.

    4-Methyl-1-phenylethylpyridinium: Similar structure but with different substitution patterns on the pyridinium ring.

    1-(2-Phenylethyl)pyridinium: Lacks the methyl groups on the pyridinium ring.

Uniqueness

3,4-Dimethyl-1-(2-phenylethyl)pyridinium is unique due to the presence of both methyl and phenylethyl substituents on the pyridinium ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and altered reactivity, making it suitable for specific applications that other similar compounds may not fulfill .

Properties

Molecular Formula

C15H18N+

Molecular Weight

212.31 g/mol

IUPAC Name

3,4-dimethyl-1-(2-phenylethyl)pyridin-1-ium

InChI

InChI=1S/C15H18N/c1-13-8-10-16(12-14(13)2)11-9-15-6-4-3-5-7-15/h3-8,10,12H,9,11H2,1-2H3/q+1

InChI Key

ATQMMNJOTLBBJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=[N+](C=C1)CCC2=CC=CC=C2)C

Origin of Product

United States

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